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Compound of Interest

Compound Name:
2-(2,4-Dimethoxyphenyl)-2-

fluoroethan-1-amine

CAS No.: 1558194-89-0

Cat. No.: B1472474

Get Quote

Executive Summary: The Fluorine Bioisostere
Advantage
2-(2,4-Dimethoxyphenyl)-2-fluoroethan-1-amine represents a strategic structural

modification of the phenethylamine scaffold. By introducing a fluorine atom at the benzylic (

) position of the classic 2,4-dimethoxyphenethylamine (2,4-DMPEA), researchers can radically
alter the physicochemical and pharmacokinetic profile of the molecule without significantly
changing its steric bulk.

This guide compares this fluorinated derivative against its non-fluorinated parent and

hydroxylated analogs, focusing on three critical drug-design parameters: Basicity Modulation

(pKa), Conformational Locking (Gauche Effect), and Metabolic Stability.
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Feature
2-(2,4-

Dimethoxyphenyl)-2-

fluoroethan-1-amine

2,4-

Dimethoxyphenethyl

amine (Parent)

-Hydroxy Analog

(Metabolite)

Benzylic Substituent Fluorine (-F) Hydrogen (-H) Hydroxyl (-OH)

Electronic Effect
Strong EWG

(Inductive)
Neutral EWG + H-bond Donor

Amine pKa (Approx) ~8.3 - 8.6 (Lowered) ~9.5 - 9.8 ~8.9 - 9.2

Lipophilicity (LogD)
Moderate (High BBB

Permeability)
High

Low (Poor BBB

Permeability)

Metabolic Liability
Blocked (Resistant to

CYP oxidation)

High (Benzylic

hydroxylation)
N/A (Already oxidized)

Conformation

Gauche-Preferred

(F[1]···N

interaction)

Flexible (Anti-

preferred)
H-bond stabilized

Technical Deep Dive: Mechanisms of Action
A. The "Fluorine Effect" on Basicity and Permeability
The introduction of fluorine at the

-position exerts a strong electron-withdrawing inductive effect (

). This pulls electron density away from the adjacent amine nitrogen, stabilizing the free base
form and destabilizing the protonated ammonium species.

Result: The pKa drops by approximately 1.0–1.5 log units compared to the parent.

Physiological Impact: At physiological pH (7.4), a larger fraction of the fluorinated molecule

exists as the uncharged free base. This significantly enhances passive diffusion across the

Blood-Brain Barrier (BBB), a critical attribute for CNS-active phenethylamines.

B. Conformational Locking: The Gauche Effect
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Unlike the parent compound, which prefers an anti conformation to minimize steric clash, the

-fluoroamine exhibits a strong preference for the gauche conformation. This is driven by the
electrostatic attraction between the electronegative fluorine (

) and the positively charged ammonium nitrogen (

) or the hyperconjugative interaction (

).[2]

Drug Design Utility: This "pre-organized" conformation can mimic the bioactive bound state

of the ligand within a receptor pocket (e.g., TAAR1 or 5-HT receptors), potentially increasing

binding affinity by reducing the entropic penalty of binding.

C. Metabolic Blockade
The benzylic position is a primary "soft spot" for Cytochrome P450-mediated oxidative

deamination or hydroxylation. Replacing the benzylic hydrogen with fluorine—a bioisostere of

hydrogen with a much stronger C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H)—

effectively blocks this metabolic route, extending the compound's half-life (

).

Visualization: Conformational & Synthesis
Pathways[3][4]
Diagram 1: The Gauche Effect & Pharmacophore
Alignment
This diagram illustrates the electrostatic stabilization that locks the fluorinated amine into a

specific shape, distinct from the flexible parent molecule.
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Stabilizing Forces

Parent Phenethylamine
(Flexible / Anti-Rotamer)

Receptor Binding Pocket
(Specific Geometry Required)

High Entropic Penalty
(Must fold to bind)

β-Fluoro Analog
(Locked / Gauche-Rotamer)

Low Entropic Penalty
(Pre-organized)

N+ ... F- Attraction

σ(C-H) -> σ*(C-F)

Click to download full resolution via product page

Caption: The β-fluorine atom locks the amine into a gauche conformation via electrostatic

attraction, reducing the energy cost for receptor binding.

Experimental Protocols
Protocol A: Synthesis via Deoxofluor Deoxygenation
Objective: Synthesize 2-(2,4-dimethoxyphenyl)-2-fluoroethan-1-amine from its

-hydroxy precursor while avoiding rearrangement.

Reagents:

Substrate: 2-Amino-1-(2,4-dimethoxyphenyl)ethanol (N-protected, e.g., Boc or Phthalimide).

Fluorinating Agent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) or DAST.

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Workflow:

Protection: Protect the primary amine of the starting amino alcohol as a carbamate (Boc) to

prevent N-fluorination.

Reaction: Amine +
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/

in DCM

N-Boc-amino alcohol.

Fluorination:

Cool the N-Boc intermediate solution in anhydrous DCM to

under Nitrogen.

Add Deoxofluor (1.2 equiv) dropwise. Note: Deoxofluor is more thermally stable than

DAST but still requires low temperature addition to prevent elimination to the styrene.

Allow to warm to

over 2 hours.

Validation Point: Check TLC for disappearance of the polar alcohol spot and appearance

of the less polar fluoride.

Quench & Workup:

Quench with saturated

(gas evolution!). Extract with DCM.[3]

Deprotection:

Treat the purified N-Boc-fluoroamine with 4M HCl in Dioxane or TFA/DCM (1:1) at

for 1 hour.

Concentrate to yield the hydrochloride salt.

Protocol B: Comparative Metabolic Stability Assay
Objective: Quantify the "Metabolic Blockade" effect by incubating the fluorinated compound vs.

the parent with Liver Microsomes.
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Preparation:

Prepare

stock solutions of Test Compound (Fluorinated) and Control (Parent) in DMSO.

Thaw Human/Rat Liver Microsomes (HLM/RLM) on ice.

Incubation:

Mix: Phosphate buffer (pH 7.4) + Microsomes (

protein) + Test Compound (

).

Pre-incubate at

for 5 mins.

Initiate: Add NADPH-regenerating system.

Sampling:

Take aliquots at

mins.

Stop Reaction: Quench immediately into ice-cold Acetonitrile containing Internal Standard.

Analysis:

Centrifuge and analyze supernatant via LC-MS/MS.

Calculation: Plot

vs time. The slope

gives

.
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Expectation: The fluorinated analog should show a significantly longer

due to resistance to benzylic oxidation.

Diagram 2: Synthesis & Validation Workflow

Start: 2,4-Dimethoxy-acetophenone

1. Bromination/Amination
(Formation of Amino-Ketone)

2. Reduction (NaBH4)
(Formation of Amino-Alcohol)

3. N-Protection (Boc2O)
(Prevent N-alkylation)

4. Nucleophilic Fluorination
(Deoxofluor/DAST @ -78°C)

Inversion of Configuration
(if Chiral)

5. Deprotection (TFA/HCl)
(Yields Target HCl Salt)

QC Validation:
1. 19F-NMR (Doublet of Triplets)

2. HRMS (M+H)

Click to download full resolution via product page
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Caption: Optimized synthetic route emphasizing the critical protection and fluorination steps

required to install the benzylic fluorine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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